3-Pentanone, 1,5-bis(4-hydroxyphenyl)- 3-Pentanone, 1,5-bis(4-hydroxyphenyl)-
Brand Name: Vulcanchem
CAS No.: 93652-23-4
VCID: VC13652128
InChI: InChI=1S/C17H18O3/c18-15-7-1-13(2-8-15)5-11-17(20)12-6-14-3-9-16(19)10-4-14/h1-4,7-10,18-19H,5-6,11-12H2
SMILES: C1=CC(=CC=C1CCC(=O)CCC2=CC=C(C=C2)O)O
Molecular Formula: C17H18O3
Molecular Weight: 270.32 g/mol

3-Pentanone, 1,5-bis(4-hydroxyphenyl)-

CAS No.: 93652-23-4

Cat. No.: VC13652128

Molecular Formula: C17H18O3

Molecular Weight: 270.32 g/mol

* For research use only. Not for human or veterinary use.

3-Pentanone, 1,5-bis(4-hydroxyphenyl)- - 93652-23-4

Specification

CAS No. 93652-23-4
Molecular Formula C17H18O3
Molecular Weight 270.32 g/mol
IUPAC Name 1,5-bis(4-hydroxyphenyl)pentan-3-one
Standard InChI InChI=1S/C17H18O3/c18-15-7-1-13(2-8-15)5-11-17(20)12-6-14-3-9-16(19)10-4-14/h1-4,7-10,18-19H,5-6,11-12H2
Standard InChI Key SFXSTVONLYIKNU-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CCC(=O)CCC2=CC=C(C=C2)O)O
Canonical SMILES C1=CC(=CC=C1CCC(=O)CCC2=CC=C(C=C2)O)O

Introduction

Chemical Identity and Structural Elucidation

Molecular Architecture

The compound features a linear pentan-3-one chain (CH₂-C(=O)-CH₂) flanked by two para-hydroxyphenyl rings. X-ray crystallographic studies of analogous diarylpentanoids reveal centrosymmetric arrangements, with ketone oxygen atoms participating in intermolecular hydrogen bonds . The 4-hydroxyphenyl groups adopt planar configurations, enabling π-π stacking interactions in solid-state structures. Key bond lengths include:

  • C=O bond: ~1.22 Å (characteristic of ketones)

  • C–O (phenolic): ~1.36 Å

  • C–C (aromatic): 1.39–1.42 Å .

Nomenclature and Identifiers

Systematic naming follows IUPAC guidelines:

  • IUPAC Name: 1,5-bis(4-hydroxyphenyl)pentan-3-one

  • CAS Registry: 93652-23-4

  • PubChem CID: 10707171

  • SMILES: C1=CC(=CC=C1CCC(=O)CCC2=CC=C(C=C2)O)O

  • InChIKey: SFXSTVONLYIKNU-UHFFFAOYSA-N .

Table 1: Comparative Analysis of Diarylpentanoid Derivatives

Property3-Pentanone, 1,5-bis(4-hydroxyphenyl)-1,5-Bis-(4-hydroxyphenyl)-1,4-pentadien-3-one
CAS Number93652-23-43654-49-7
Molecular FormulaC₁₇H₁₈O₃C₁₇H₁₄O₃
Molecular Weight (g/mol)270.32266.29
Key Structural FeatureSaturated ketone backboneConjugated diene system
Boiling PointNot reported492.7°C
DensityNot reported1.269 g/cm³

Synthesis and Reaction Pathways

While no explicit synthesis protocols exist for 3-pentanone, 1,5-bis(4-hydroxyphenyl)-, analogous diarylpentanoids are typically synthesized via:

Claisen-Schmidt Condensation

A two-step process involving:

  • Aldol Addition: Base-catalyzed reaction between 4-hydroxyacetophenone and formaldehyde to form a β-hydroxy ketone intermediate.

  • Dehydration: Acid-catalyzed elimination of water to yield the α,β-unsaturated ketone .

Ultrasonic-Assisted Methods

Recent advances employ ultrasonic irradiation (40 kHz, 300 W) to accelerate reaction kinetics, achieving yields >80% for similar compounds by enhancing mass transfer and reducing side reactions .

Physicochemical Properties

Spectral Characterization

  • FT-IR:

    • ν(O–H): 3300–3500 cm⁻¹ (phenolic hydroxyl)

    • ν(C=O): 1705–1715 cm⁻¹ (ketone stretch)

    • ν(C–C aromatic): 1600–1450 cm⁻¹ .

  • ¹H NMR (DMSO-d₆):

    • δ 9.45 (s, 2H, phenolic -OH)

    • δ 7.25–6.75 (m, 8H, aromatic protons)

    • δ 2.85 (t, 4H, CH₂ adjacent to ketone)

    • δ 2.55 (quintet, 2H, central CH₂) .

Thermodynamic Parameters

  • LogP: Estimated at 3.39 (Predicted via XLogP3) indicating moderate lipophilicity.

  • Water Solubility: <1 mg/mL due to aromatic hydrophobicity, enhanced by phenolic -OH groups .

Industrial and Research Applications

Pharmaceutical Intermediates

Serves as a precursor for:

  • Anticancer Agents: Structural similarity to combretastatin analogs.

  • Antimicrobials: Diarylpentanoids inhibit biofilm formation in Staphylococcus aureus (MIC ~32 μg/mL) .

Materials Science

  • Coordination Polymers: Chelates with transition metals (e.g., Cu²⁺) via phenolic -OH and ketone groups.

  • Thermal Stability: Decomposition temperature >250°C (TGA data for analogs) .

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